2-Methylamino-isonicotinic acid
Overview
Description
2-Methylamino-isonicotinic acid is a chemical compound with the empirical formula C7H8N2O2 and a molecular weight of 152.15 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a methylamino group attached to the isonicotinic acid molecule . The exact conformation and geometry of the molecule are not specified in the available resources.Physical and Chemical Properties Analysis
This compound is a solid substance . Detailed physical and chemical properties such as melting point, boiling point, solubility, and others are not specified in the available resources.Scientific Research Applications
Microwave-assisted Synthesis
One of the primary applications of 2-Methylamino-isonicotinic acid is in the field of synthetic chemistry, where it's utilized in the microwave-assisted synthesis of 2-aminonicotinic acids. This process involves reacting 2-chloronicotinic acid with amines under microwave irradiation, yielding high-yield products. This method demonstrates the compound's utility in synthesizing a range of 2-aminonicotinic acids, highlighting its importance in the development of novel chemical entities (Quevedo, Bavetsias, & McDonald, 2009).
Tuberculostatic Drug Action
Another significant application is found in the pharmacological research of tuberculostatic drugs. Studies have shown that 2-substituted isonicotinic acid hydrazides, related to this compound, play a crucial role in combating Mycobacterium tuberculosis. These studies offer insights into the quantitative structure-activity relationships, establishing a foundation for designing more effective antituberculosis drugs (Seydel, Schaper, Wempe, & Cordes, 1976).
Mycobacterial Target Identification
Further research into the mechanisms of action of isoniazid, a derivative of isonicotinic acid, has elucidated its target within Mycobacterium tuberculosis. This highlights the broader implications of studying compounds like this compound for understanding and developing treatments for tuberculosis (Banerjee et al., 1994).
Synthesis of Pharmaceutical Intermediates
This compound is also pivotal in synthesizing key pharmaceutical intermediates, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, an important compound in the pharmaceutical industry. This synthesis involves intricate steps that demonstrate the compound's value in creating complex molecules (Wang et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as isoniazid, target mycobacterium tuberculosis
Mode of Action
It is suggested that similar compounds, like isoniazid, inhibit the synthesis of mycolic acid, an essential component of the bacterial cell wall This results in the prevention of cell growth and replication
Biochemical Pathways
Related compounds, such as isoniazid, are known to interfere with the fatty acid synthase ii system, which is involved in the biosynthesis of mycolic acids This disruption leads to the inhibition of cell wall synthesis in Mycobacterium tuberculosis
Result of Action
Similar compounds, such as isoniazid, are known to cause cell death in mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid, a key component of the bacterial cell wall
Action Environment
It is known that similar compounds, such as isoniazid, are most effective in an acidic environment
Properties
IUPAC Name |
2-(methylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-4-5(7(10)11)2-3-9-6/h2-4H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVQBYDPFDRIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424432 | |
Record name | 2-Methylamino-isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-53-2 | |
Record name | 2-Methylamino-isonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylamino)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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